Cyclohexyl furan-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexyl furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-11(10-7-4-8-13-10)14-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDJCFDMCLUIAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340552 | |
| Record name | 2-Furancarboxylic acid, cyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39251-91-7 | |
| Record name | 2-Furancarboxylic acid, cyclohexyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39251-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furancarboxylic acid, cyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Structural Elucidation of Cyclohexyl Furan 2 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H NMR spectrum of Cyclohexyl furan-2-carboxylate (B1237412) provides distinct signals for the protons on the furan (B31954) ring and the cyclohexyl moiety. The furan protons, being part of an aromatic system, resonate in the downfield region of the spectrum. The proton at the C5 position (H-5) typically appears as a doublet of doublets, coupled to both H-3 and H-4. The H-3 proton also presents as a doublet of doublets, while the H-4 proton appears as a triplet (or more accurately, a doublet of doublets with similar coupling constants).
The cyclohexyl protons produce a complex set of overlapping signals in the upfield region, generally between 1.2 and 2.0 ppm. The methine proton (H-1') attached to the ester oxygen is the most deshielded of the cyclohexyl protons due to the electron-withdrawing effect of the oxygen atom, appearing as a multiplet further downfield, typically around 4.9-5.1 ppm. The signals for the axial and equatorial protons on the other carbons of the cyclohexyl ring are often unresolved multiplets.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| H-5 (Furan) | ~7.60 | dd | J_5,4 ≈ 1.8, J_5,3 ≈ 0.8 |
| H-3 (Furan) | ~7.20 | dd | J_3,4 ≈ 3.6, J_3,5 ≈ 0.8 |
| H-4 (Furan) | ~6.50 | dd | J_4,3 ≈ 3.6, J_4,5 ≈ 1.8 |
| H-1' (Cyclohexyl) | ~5.00 | m | - |
| H-2', H-6' (Cyclohexyl) | ~1.2-2.0 | m | - |
| H-3', H-5' (Cyclohexyl) | ~1.2-2.0 | m | - |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the ester group is highly deshielded and appears at the downfield end of the spectrum, typically in the range of 158-165 ppm. researchgate.net The carbons of the furan ring show distinct signals in the aromatic region (110-150 ppm). The carbon attached to the ester group (C-2) and the oxygen-bound carbon (C-5) are the most deshielded furan carbons. researchgate.net
The carbons of the cyclohexyl ring resonate in the upfield region. The methine carbon attached to the ester oxygen (C-1') is the most deshielded of the cyclohexyl carbons, appearing around 70-75 ppm. libretexts.org The other methylene (B1212753) carbons of the cyclohexyl ring typically appear between 20 and 40 ppm. arctomsci.com
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Ester) | ~159.0 |
| C-2 (Furan) | ~145.0 |
| C-5 (Furan) | ~147.0 |
| C-3 (Furan) | ~118.0 |
| C-4 (Furan) | ~112.0 |
| C-1' (Cyclohexyl) | ~73.0 |
| C-2', C-6' (Cyclohexyl) | ~32.0 |
| C-3', C-5' (Cyclohexyl) | ~24.0 |
To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, advanced multidimensional NMR experiments are employed. jove.comresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the coupling relationships between protons on the furan ring (H-3, H-4, H-5) and within the cyclohexyl ring, helping to trace the proton-proton networks. jove.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to unambiguously assign the furan carbons (C-3, C-4, C-5) and the cyclohexyl carbons based on their known proton assignments. jove.com
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique is crucial for piecing together the molecular fragments. Key HMBC correlations would be observed between the cyclohexyl methine proton (H-1') and the ester carbonyl carbon (C=O), as well as between the furan proton H-3 and the carbonyl carbon, confirming the ester linkage between the two moieties. jove.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Frameworks
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. gatech.edu The IR spectrum of Cyclohexyl furan-2-carboxylate is expected to show several characteristic absorption bands.
The most prominent feature would be the strong, sharp absorption band for the ester carbonyl (C=O) stretch, which typically appears around 1720-1740 cm⁻¹. nih.gov The presence of the furan ring, an aromatic system, would give rise to C=C stretching vibrations in the 1500-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. The C-O single bond stretches of the ester group will result in two distinct bands, typically in the 1250-1300 cm⁻¹ (asymmetric stretch) and 1000-1150 cm⁻¹ (symmetric stretch) regions. The aliphatic C-H bonds of the cyclohexyl ring will show characteristic stretching vibrations just below 3000 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Bands
| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (sp²) | Furan Ring | 3100-3150 | Medium |
| C-H Stretch (sp³) | Cyclohexyl Ring | 2850-2960 | Strong |
| C=O Stretch | Ester | 1720-1740 | Strong, Sharp |
| C=C Stretch | Furan Ring | 1500-1600 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Studies
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. The molecular formula for this compound is C₁₁H₁₄O₃, corresponding to a molecular weight of 194.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 194.
The fragmentation of this compound is expected to follow pathways characteristic of esters. jove.com Key fragmentation processes would include:
Alpha-cleavage: Loss of the cyclohexoxy radical (·OC₆H₁₁) to form the stable furoyl cation at m/z = 95. This is often a very prominent peak for furan-2-carboxylates.
Loss of cyclohexene (B86901): A common fragmentation for cyclohexyl esters involves the elimination of cyclohexene (C₆H₁₀, mass = 82) via a McLafferty-type rearrangement, leading to a protonated furan-2-carboxylic acid fragment ion at m/z = 112.
Fragmentation of the cyclohexyl ring: The molecular ion can lose an ethylene (B1197577) molecule (C₂H₄), a characteristic fragmentation of the cyclohexane (B81311) ring, leading to a fragment at m/z = 166.
Furan ring fragmentation: The furoyl cation (m/z = 95) can further fragment by losing carbon monoxide (CO) to yield the furyl cation at m/z = 67.
X-ray Crystallography for Solid-State Structure Determination
While NMR, IR, and MS provide a wealth of structural information for the compound in the gas or solution phase, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles for this compound.
Although specific crystal structure data for this compound is not widely published, analysis of related structures, such as 1-Cyclohexyl-2-(3-furyl)-1H-benzimidazole-5-carboxylic acid, demonstrates the power of this technique. A crystallographic study would reveal the preferred conformation of the cyclohexyl ring (typically a chair conformation) and its orientation relative to the planar furan-2-carboxylate group. Furthermore, it would detail the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the crystal packing arrangement.
Single-Crystal X-ray Diffraction (SC-XRD) for Atomic Arrangement
While a specific crystallographic study for this compound is not available in the public domain, data from closely related structures, such as other substituted furan carboxylates, provide a strong basis for understanding its expected atomic arrangement. researchgate.netresearchgate.net The analysis of analogous compounds is a standard practice in chemistry for predicting molecular structures. mdpi.com For instance, the crystal structure of 2-(1-Naphthyl)cyclohexyl 2-methylfuran-3-carboxylate confirms the typical conformations of the constituent rings. researchgate.net
The data obtained from an SC-XRD experiment allows for the generation of a detailed crystallographic information file, which includes the following parameters:
Table 1: Illustrative Crystallographic Data for a this compound Analog Note: This data is representative of what would be obtained from an SC-XRD analysis and is based on findings for structurally similar molecules.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.3 - 13.1 |
| b (Å) | ~5.9 - 11.2 |
| c (Å) | ~15.9 - 18.7 |
| β (°) | ~100 - 124 |
| Volume (ų) | ~1270 - 1450 |
| Z (molecules/cell) | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | ~298 |
This table compiles representative data from related structures to illustrate expected values. researchgate.netiucr.org
Analysis of Molecular Conformation, including Cyclohexyl Ring Puckering and Furan Ring Planarity
The molecular conformation of this compound is defined by the spatial arrangement of its two main components: the cyclohexyl ring and the furan-2-carboxylate group.
Cyclohexyl Ring Puckering: The six-membered cyclohexyl ring is not planar and adopts a puckered conformation to minimize angular and torsional strain. The most stable and common conformation is the "chair" form. scholaris.ca Studies on related molecules containing a cyclohexyl ring confirm that it adopts a classical chair conformation. researchgate.netscholaris.ca This puckering can be quantitatively described by Cremer and Pople puckering parameters, which define the exact shape and orientation of the ring. scholaris.ca The chair conformation is a low-energy state that is a hallmark of six-membered ring systems. chemrxiv.org
Furan Ring Planarity: In contrast to the cyclohexyl ring, the five-membered furan ring is an aromatic heterocycle and is expected to be essentially planar. vulcanchem.com X-ray diffraction studies of various furan-2-carboxylate derivatives consistently show that the furan ring is planar. researchgate.netresearchgate.net This planarity is a consequence of the sp² hybridization of the carbon and oxygen atoms in the ring, which creates a delocalized π-electron system. vulcanchem.com The ester group attached at the 2-position of the furan ring may show a slight dihedral angle with respect to the ring plane, but the furan moiety itself maintains its planarity. iucr.orgiucr.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from a ground state to a higher energy excited state. ufg.brupi.edu The spectrum provides information about the electronic structure of a molecule, particularly the presence of chromophores—groups of atoms responsible for light absorption. upi.edu
In this compound, the chromophore is the furan-2-carboxylate moiety, which contains a conjugated system of π-bonds and non-bonding (n) electrons on the oxygen atoms. This system gives rise to characteristic electronic transitions. nih.gov
The expected electronic transitions for this compound are:
π → π* Transitions: These are high-energy, high-intensity transitions that involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org They are characteristic of conjugated systems like the furan ring. These transitions typically have high molar absorptivity (ε) values. libretexts.org
n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (from the carbonyl or furan oxygen) to an antibonding π* orbital. masterorganicchemistry.com Compared to π → π* transitions, n → π* transitions are of lower energy (occur at longer wavelengths) and have significantly lower intensity. libretexts.orgmasterorganicchemistry.com
The UV-Vis spectrum of this compound would be expected to show a strong absorption band at shorter wavelengths corresponding to the π → π* transition and a weaker band at longer wavelengths for the n → π* transition. masterorganicchemistry.com
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λmax Range (nm) | Relative Intensity |
| π → π | Furan ring, Carbonyl (C=O) | ~200 - 280 | High |
| n → π | Carbonyl (C=O) | ~270 - 320 | Low |
This table is based on general principles of UV-Vis spectroscopy and data for similar furan and carbonyl-containing compounds. libretexts.orgmasterorganicchemistry.com
Computational and Theoretical Investigations of Cyclohexyl Furan 2 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of Cyclohexyl furan-2-carboxylate (B1237412) at the atomic and electronic levels. These methods solve the Schrödinger equation for the molecule, providing detailed information about its energy and electron distribution.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like Cyclohexyl furan-2-carboxylate. acs.org
DFT calculations can determine various electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ekb.eg The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net These calculations are also employed to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting how the molecule will interact with other chemical species. researchgate.net For instance, in related furan (B31954) derivatives, DFT has been used to identify reactive sites and understand inhibitor-enzyme interactions. ekb.eg
Table 1: Key Parameters from DFT Calculations
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. researchgate.net | Indicates chemical reactivity and kinetic stability. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface. researchgate.net | Predicts sites for electrophilic and nucleophilic attack. |
Ab Initio Computational Methods for Energetic and Structural Predictions
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. iitg.ac.insolubilityofthings.com These "from the beginning" calculations are fundamental for predicting the energetic and structural properties of molecules with high accuracy. solubilityofthings.com
For furan derivatives, ab initio methods, often at the Hartree-Fock level with various basis sets like STO-3G, have been used to determine the most stable conformations and to calculate their potential energy surfaces. rsc.orgpsu.edu These calculations can predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. rsc.orgresearchgate.net Energetic predictions, such as the total energy of different conformers, help in understanding the relative stability and the energy barriers for conformational changes. rsc.orgpsu.edu
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a bridge between the static picture from quantum calculations and the dynamic behavior of molecules in various environments.
Conformational Analysis and Energy Minimization Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nobelprize.org For this compound, this involves analyzing the orientation of the cyclohexyl ring relative to the furan-2-carboxylate group. The cyclohexyl ring itself can exist in various conformations, with the chair form being the most stable. nobelprize.org The substituent can occupy either an axial or an equatorial position, with the equatorial position generally being more stable to minimize steric hindrance. nobelprize.orgpearson.com
Energy minimization studies, often performed using molecular mechanics force fields or quantum methods, are used to find the lowest energy conformation (the global minimum) and other low-energy conformers. rsc.org For similar structures like aroyl derivatives of furan, studies have shown that the planarity of the molecule is influenced by the substituents, and the molecule often adopts a twisted conformation to relieve steric strain. rsc.orgpsu.edu
Prediction and Analysis of Intermolecular Interactions and Crystal Packing
The way molecules pack in a solid-state crystal is determined by a variety of intermolecular interactions. mdpi.com Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. researchgate.netmdpi.comnih.gov It maps properties onto the surface that represents the boundary of the molecule in the crystal.
Key intermolecular interactions that can be analyzed include:
Hydrogen Bonding: Although this compound is not a strong hydrogen bond donor, the oxygen atoms in the ester and furan ring can act as hydrogen bond acceptors, forming C-H···O interactions. mdpi.comresearchgate.net
π-π Stacking: The aromatic furan ring can participate in π-π stacking interactions with neighboring furan rings, contributing to the stability of the crystal structure. researchgate.net
Hirshfeld surface analysis generates 2D fingerprint plots that summarize the types and relative contributions of different intermolecular contacts. mdpi.com For example, in related crystal structures, H···H, O···H, and C···H contacts are often the most significant contributors to the crystal packing. mdpi.com
| H···H Contacts | Interactions between hydrogen atoms on adjacent molecules. mdpi.com | Often represent a large percentage of the Hirshfeld surface. |
Prediction of Reactivity and Reaction Mechanisms
Theoretical methods are instrumental in predicting the reactivity of this compound and elucidating potential reaction mechanisms. The electronic information obtained from DFT, such as the distribution of frontier molecular orbitals (HOMO and LUMO), can identify the most likely sites for nucleophilic and electrophilic attack.
For example, the furan ring is known to undergo various reactions, and computational studies can help predict the regioselectivity of these reactions. mdpi.com Theoretical investigations into reaction mechanisms, such as nucleophilic substitution or cycloaddition reactions, can map out the entire reaction pathway, including transition states and intermediates. acs.orgmdpi.com This provides a detailed, energetic landscape of the reaction, allowing for the determination of activation energies and reaction rates. For instance, studies on the synthesis of furan-2-carboxylate esters have utilized theoretical insights to understand the reaction mechanism, such as the SN2 nucleophilic substitution involved in the esterification process. mdpi.com Similarly, theoretical studies on the decarboxylation of carboxylic acids have used DFT to calculate bond dissociation enthalpies, providing insight into the reaction's feasibility. researchgate.net
Application of Global and Local Reactivity Descriptors
Global Reactivity Descriptors
Chemical Potential (μ) : Indicates the tendency of electrons to escape from a system.
Chemical Hardness (η) and Global Softness (S) : Hardness measures the resistance to a change in electron distribution, with harder molecules being less reactive. Softness is the reciprocal of hardness. pcbiochemres.com
Electronegativity (χ) : The power of an atom or group to attract electrons.
Electrophilicity Index (ω) : Measures the energy stabilization when the system acquires an additional electronic charge from the environment. pcbiochemres.com A higher electrophilicity index points to a higher capacity to act as an electrophile.
For this compound, the presence of the electron-withdrawing carboxylate group attached to the furan ring influences these parameters. Studies on similar furan derivatives and α,β-unsaturated carboxylic compounds suggest that such molecules possess distinct reactivity profiles. chemrxiv.org The electrophilicity index, in particular, is a valuable descriptor for classifying the global electrophilic nature of a molecule. pcbiochemres.com For instance, in related α,β-unsaturated esters, these descriptors successfully predict reactivity towards nucleophilic attack. chemrxiv.org
Table 1: Conceptual Global Reactivity Descriptors and Their Formulas
| Descriptor | Formula (based on HOMO/LUMO energies) | Description |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Electron escaping tendency. |
| Electronegativity (χ) | χ = -μ = (I + A) / 2 | Power to attract electrons. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Capacity to accept electrons. |
| Global Softness (S) | S = 1 / η | Reciprocal of hardness, indicates higher reactivity. |
Local Reactivity Descriptors
ƒk⁺ for nucleophilic attack : Indicates the sites most susceptible to attack by a nucleophile (electron-rich species).
ƒk⁻ for electrophilic attack : Indicates the sites most susceptible to attack by an electrophile (electron-poor species).
ƒk⁰ for radical attack : Predicts the site for radical reactions.
For this compound, one would expect the carbonyl carbon of the ester group to be a primary site for nucleophilic attack, which would be reflected by a high ƒk⁺ value. frontiersin.org Conversely, the oxygen atoms and the furan ring's π-system would be potential sites for electrophilic attack, indicated by their ƒk⁻ values. nih.govgrafiati.com The dual descriptor (Δf(r)) is another powerful tool that can unambiguously identify sites for nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) attack. frontiersin.org
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. nih.gov This analysis provides detailed insights into intramolecular bonding, charge delocalization, and hyperconjugative interactions. nih.gov
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This value represents the stabilization energy resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. A larger E(2) value indicates a more significant interaction and greater stabilization of the molecule. nih.gov
For this compound, NBO analysis would reveal several important interactions:
Furan Ring Interactions : Delocalization of electron density from the furan ring's oxygen lone pair (LP) to the adjacent C=C and C-C antibonding orbitals (π* and σ*) contributes to the ring's aromatic character and stability. researchgate.net
Ester Group Conjugation : Significant stabilization would be expected from the delocalization of the lone pair electrons of the ester's ether-like oxygen (O-cyclohexyl) into the antibonding orbital of the carbonyl group (C=O). Similarly, delocalization from the carbonyl oxygen's lone pairs to adjacent σ* orbitals would be observed.
Studies on related furan and ester compounds confirm the importance of these types of interactions. For example, NBO analysis of furan derivatives highlights the stabilizing effect of electron delocalization from the furan oxygen to adjacent bonds. In a study on the reduction of furans, NBO analysis confirmed a strong hydrogen bond interaction with a stabilization energy of 28.6 kcal/mol. nih.govacs.org
Table 2: Example of NBO Analysis Output for Donor-Acceptor Interactions in a Furan Ester System
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) O (Furan) | π* (C2-C3) | ~20-25 | π-conjugation in furan ring |
| LP (1) O (Ester) | π* (C=O) | ~40-60 | Resonance in ester group |
| π (C4=C5) | π* (C=O) | ~5-10 | Conjugation between ring and substituent |
| σ (C-H) (Cyclohexyl) | σ* (C-C) (Cyclohexyl) | ~2-5 | Hyperconjugation in alkyl chain |
Note: The E(2) values are conceptual and based on typical values found in similar molecular systems for illustrative purposes.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. mdpi.comdergipark.org.tr It illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactivity towards charged species. orientjchem.org The MEP map is color-coded to identify regions of varying electron density.
Red/Yellow Regions : Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are electron-rich and are susceptible to electrophilic attack. orientjchem.org
Blue Regions : Indicate positive electrostatic potential, corresponding to areas of low electron density (electron-poor). These sites are prone to nucleophilic attack. orientjchem.org
Green Regions : Represent areas of neutral or near-zero potential.
For this compound, an MEP map would clearly delineate its reactive sites. The most negative potential (red) is expected to be localized on the carbonyl oxygen atom of the ester group, making it the primary site for electrophilic attack and hydrogen bonding interactions. dergipark.org.trresearchgate.net The oxygen atom within the furan ring would also exhibit a region of negative potential. researchgate.net
Conversely, the most positive potential (blue) would be found around the hydrogen atoms of the furan ring and the cyclohexyl group. The carbon atom of the carbonyl group, while not on the surface, is an underlying electron-deficient center susceptible to nucleophilic attack. mdpi.com Such MEP analysis has been effectively used to predict intermolecular interactions and reactive behavior in a wide range of molecules, including those with cyclohexyl and ester functionalities. mdpi.comdergipark.org.trmdpi.com
Simulation of Spectroscopic Parameters
Theoretical calculations, particularly using DFT methods, are widely employed to simulate spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. globalresearchonline.netsci-hub.se These simulations provide valuable support for experimental data, aiding in structure elucidation and the assignment of spectral signals. nanobioletters.com
NMR Spectra Simulation
The Gauge-Including Atomic Orbital (GIAO) method is a highly successful approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). globalresearchonline.netresearchgate.net By optimizing the molecular geometry and then performing GIAO calculations, it is possible to predict the ¹H and ¹³C NMR spectra with a high degree of accuracy. researchgate.net
For this compound, a theoretical NMR study would involve:
Geometry Optimization : Finding the lowest energy conformation of the molecule using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). sci-hub.se
GIAO Calculation : Computing the magnetic shielding tensors for each nucleus in the optimized structure.
Chemical Shift Prediction : Calculating the chemical shifts relative to a standard reference, typically Tetramethylsilane (TMS).
Studies on furan derivatives have shown an excellent correlation between DFT-calculated and experimental NMR data. globalresearchonline.netacs.orgresearchgate.net For instance, the chemical shifts of furan's ring protons and carbons are sensitive to substituent effects, a trend that can be accurately modeled. researchgate.net The calculated proton-proton coupling constants are also generally in good agreement with experimental values. researchgate.net
Table 3: Conceptual Comparison of Experimental vs. Theoretically Calculated ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon Atom | Expected Experimental δ (ppm) | Illustrative Calculated δ (ppm) | Assignment |
| C=O | ~158-162 | 160.5 | Ester Carbonyl |
| C2 (Furan) | ~145-148 | 146.8 | Furan, attached to ester |
| C5 (Furan) | ~146-150 | 148.2 | Furan |
| C3 (Furan) | ~110-114 | 112.1 | Furan |
| C4 (Furan) | ~118-122 | 120.0 | Furan |
| C (Cyclohexyl, -O-CH) | ~70-75 | 73.4 | Cyclohexyl, attached to oxygen |
| C (Cyclohexyl) | ~23-35 | 24.0 - 33.5 | Other cyclohexyl carbons |
Note: Data are conceptual and based on typical values for furan esters and cyclohexyl groups for illustrative purposes. researchgate.netmdpi.com
IR Spectra Simulation
Theoretical vibrational (IR) spectra can also be simulated. After geometry optimization, the vibrational frequencies and their corresponding intensities are calculated. These theoretical frequencies often show a systematic deviation from experimental values, which can be corrected using scaling factors to achieve better agreement. nanobioletters.com The analysis of potential energy distribution (PED) allows for the precise assignment of each vibrational mode, such as C=O stretching, C-O-C stretching of the ester, and various C-H and ring vibrations of the furan and cyclohexyl moieties. sci-hub.se
Advanced Reaction Chemistry and Mechanistic Studies Involving Cyclohexyl Furan 2 Carboxylate
C-H Activation and Selective Functionalization Reactions
The direct functionalization of carbon-hydrogen (C–H) bonds represents a powerful strategy for molecular synthesis, minimizing pre-functionalization steps and improving atom economy. acs.org Cyclohexyl furan-2-carboxylate (B1237412) is a substrate amenable to such transformations, allowing for the selective introduction of new functional groups onto the furan (B31954) ring.
Research has demonstrated that the furan ring can undergo direct C–H activation and subsequent annulation reactions. For instance, the palladium-catalyzed benzannulation of cyclohexyl furan-2-carboxylate with alkynes proceeds via C-H activation at the C3 position of the furan ring. This reaction is influenced by the choice of oxidant and additives, which control the reaction pathway and yield of the resulting bicyclic products. thieme-connect.com
A notable example involves the reaction with 3-hexyne, catalyzed by palladium acetate (B1210297) with a phosphine (B1218219) ligand. The choice of oxidant, such as copper(II) acetate or oxygen, significantly impacts the product distribution and yield.
| Entry | Alkyne | Oxidant | Additive | Yield (%) of Benzannulated Product |
| 1 | 3-Hexyne | Cu(OAc)₂ | - | 74 |
| 2 | 3-Hexyne | O₂ | Ag₂CO₃ | 32 |
This table illustrates the impact of reaction conditions on the yield of the benzannulation product from this compound and 3-hexyne, based on findings from related studies. thieme-connect.com
Furthermore, studies on analogous furan-2-carboxylates, such as the methyl ester, have shown successful C–H borylation using cobalt catalysts. acs.org This suggests that this compound could similarly be functionalized at the C5 position to introduce a borane (B79455) group, a versatile handle for subsequent cross-coupling reactions. The mechanism for these transformations is often proposed to involve a carboxylate-assisted C-H activation step, where the ester group may play a role in directing the metal catalyst. mdpi.com
Cycloaddition Reactions (e.g., Intramolecular Diels-Alder Reactions with Furan Dienes)
The furan ring in this compound can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.com The presence of the electron-withdrawing cyclohexyl-carboxylate group at the C2 position activates the furan ring for reactions with electron-rich dienophiles (an inverse-electron-demand Diels-Alder) or deactivates it for reactions with electron-poor dienophiles. nih.gov However, the activation can be overcome, and reactions with electron-deficient dienophiles like maleic anhydride (B1165640) are well-documented for furan systems. nih.gov
Lewis acid catalysis is often employed to enhance the rate and selectivity of these cycloadditions. Catalysts such as tin(IV) chloride (SnCl₄) can coordinate to the carbonyl oxygen of the ester, further polarizing the furan system and lowering the energy of the transition state. acs.org The reaction proceeds to form a 7-oxabicyclo[2.2.1]heptene adduct. These reactions can be highly stereoselective, typically favoring the exo product under kinetic control, although the endo product can sometimes be favored under thermodynamic control.
Computational studies on related furan derivatives have elucidated the nature of the transition states, revealing a highly polar and often asynchronous mechanism, particularly in the presence of a Lewis acid catalyst. acs.org For intramolecular Diels-Alder reactions, where the dienophile is tethered to the furan ring, detailed computational analyses have revealed linear correlations between the reaction's Gibbs free energy and the contraction of the newly forming C-C bonds in the transition state. mdpi.com
Beyond the [4+2] Diels-Alder reaction, furan derivatives can also participate in other cycloaddition modes, such as [8+2] cycloadditions with specific partners like 2H-cyclohepta[b]furan-2-ones, leading to the formation of azulene (B44059) derivatives. mdpi.com
Nucleophilic and Electrophilic Substitution Pathways on the Furan Ring System
The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. chemicalbook.compearson.com However, the C2-carboxylate group in this compound is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to unsubstituted furan. The substitution is strongly directed to the C5 position, as the carbocation intermediate formed by attack at this site is the most stabilized by resonance. pearson.com Common electrophilic substitutions include nitration, halogenation, and Friedel-Crafts acylation, though forcing conditions may be required due to the deactivating effect of the ester. numberanalytics.com
Nucleophilic aromatic substitution on the furan ring is less common and generally requires the presence of a good leaving group, such as a halogen or a nitro group, at the position of attack. chempap.org For this compound, a typical reaction would involve the displacement of a substituent at the C5 position. Studies on related 2-cyano-3-(5-X-2-furyl)acrylonitriles, where X is a leaving group like nitro or phenylsulfonyl, have shown that nucleophiles such as secondary amines can displace these groups to form 5-amino-furan derivatives. chempap.org This pathway provides a route to highly functionalized furans that are not easily accessible through electrophilic substitution.
Oxidative Transformations and Pathways
The furan ring is sensitive to oxidation and can undergo a variety of transformations depending on the oxidant and reaction conditions. numberanalytics.comrsc.org A common oxidative pathway for furans is ring-opening. For example, oxidation with reagents like singlet oxygen or under Mn(III)/Co(II) catalysis can lead to the formation of an endoperoxide intermediate, which subsequently rearranges to a 1,4-dicarbonyl compound. rsc.org This transformation is a powerful tool for converting the C4 furan scaffold into linear, functionalized molecules.
The oxidation of furan derivatives can also lead to other valuable products. Modular access to functionalized butenolides can be achieved through the oxidative fragmentation of furans using singlet oxygen and an iron(II) salt. chemrxiv.org In some cases, the furan ring can be oxidized to maleic acid or its derivatives. acs.org For instance, the oxidation of furfural (B47365) in the presence of hydrogen peroxide and a titanium silicate (B1173343) catalyst yields maleic acid. acs.org
Furthermore, biological oxidation pathways exist. The bacterium Pseudomonas putida F2 is capable of oxidizing furan-2-carboxylate to 2-oxoglutarate, demonstrating an enzymatic pathway for furan ring metabolism. nih.gov The ester group itself can also direct or participate in oxidative reactions. Palladium-catalyzed oxidative carbonylation of related enynols provides an efficient route to furan-2-acetic esters, highlighting the diverse oxidative chemistry accessible to this class of compounds. acs.org
Hydrolysis and Transesterification Kinetics and Thermodynamics
The cyclohexyl ester group of this compound is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification reactions.
Hydrolysis of the ester to the parent furan-2-carboxylic acid and cyclohexanol (B46403) is typically achieved under acidic or basic conditions (saponification). Mechanistic studies on the uncatalyzed hydrolysis of similar ester substrates indicate that the reaction proceeds through a tetrahedral intermediate. nih.gov Kinetic isotope effect studies suggest that for uncatalyzed hydrolysis, the transition state is nearly tetrahedral, with substantial bond formation to the incoming nucleophile (water) and the C-O ester bond remaining largely intact. nih.gov
Transesterification is another key reaction, allowing for the conversion of the cyclohexyl ester into other alkyl esters. This process is often catalyzed by acids, bases, or enzymes (lipases). rsc.orggoogle.com For example, a process for preparing furan esters via transesterification between an alkyl ester and furfuryl alcohol has been developed using potassium carbonate as a catalyst. google.com Such reactions are typically equilibrium-controlled, and reaction conditions (e.g., using an excess of the new alcohol) are manipulated to drive the reaction to completion.
| Reaction | Catalyst | Conditions | Product |
| Hydrolysis | H⁺ or OH⁻ | Aqueous solution, heat | Furan-2-carboxylic acid |
| Transesterification | K₂CO₃ | Excess R'-OH, 25-60°C | R' furan-2-carboxylate |
| Enzymatic Transesterification | Immobilized Lipase | Organic solvent | R' furan-2-carboxylate |
This table summarizes typical conditions for hydrolysis and transesterification of furan carboxylate esters based on established methods. nih.govrsc.orggoogle.com
Investigation of Reaction Intermediates and Transition States
The diverse reactivity of this compound is underpinned by a variety of reaction intermediates and transition states that have been investigated through both experimental and computational methods.
In cycloaddition reactions , the mechanism can proceed through a concerted, yet often asynchronous and highly polar, transition state. acs.org The presence of a Lewis acid catalyst can stabilize this polar transition state, and in some cases, may lead to a stepwise mechanism involving a zwitterionic intermediate. acs.org Detailed analysis of intramolecular Diels-Alder reactions has provided insights into the geometry of these transition states. mdpi.com
For C-H activation reactions catalyzed by transition metals like palladium, the mechanism is complex. It can involve the formation of an organometallic intermediate where the furan ring is coordinated to the metal center. In carboxylate-assisted C-H activation, a Wheland-type intermediate, resulting from electrophilic attack on the ring, has been proposed, although direct computational evidence can be elusive. mdpi.com The process often involves oxidative addition and reductive elimination steps at the metal center.
In nucleophilic acyl substitution reactions like hydrolysis and transesterification, the key intermediate is a tetrahedral species formed by the addition of the nucleophile to the carbonyl carbon of the ester. The rate-limiting step can be either the formation or the breakdown of this intermediate. Kinetic isotope effect studies have been instrumental in probing the structure of the transition state, indicating whether it is early (resembling reactants) or late (resembling the tetrahedral intermediate). nih.gov
Finally, rearrangements involving the cyclohexyl group, such as a Wagner-Meerwein rearrangement, could potentially occur if a carbocation is generated on the cyclohexyl ring under strongly acidic conditions, leading to rearranged products. msu.edu
Exploratory Research Trajectories and Future Directions for Cyclohexyl Furan 2 Carboxylate
Rational Design and Synthesis of Novel Derivatives for Targeted Research Applications
The rational design and synthesis of new derivatives of cyclohexyl furan-2-carboxylate (B1237412) are pivotal for exploring and optimizing its properties for specific applications. researchgate.net This process involves strategically modifying the core structure to enhance desired characteristics. gardp.org
Design Strategies:
The core principle of rational design is to make targeted structural modifications to a lead compound to improve its biological activity or other properties. gardp.org For furan-containing compounds, this can involve several approaches:
Substitution on the Furan (B31954) Ring: Introducing various functional groups onto the furan ring can significantly alter the electronic and steric properties of the molecule.
Modification of the Cyclohexyl Group: Alterations to the cyclohexyl moiety, such as introducing substituents or changing its stereochemistry, can influence the molecule's interaction with its environment. For instance, studies on other cyclic compounds have shown that varying the ring size can impact biological activity, with the flexibility of the ring playing a role in receptor interaction. drugdesign.org
Ester Linkage Modification: While the ester group is a key feature, its replacement with other linkers like amides could lead to derivatives with different stabilities and interaction profiles.
Synthetic Methodologies:
The synthesis of novel derivatives often builds upon established chemical reactions. A common approach for creating esters like cyclohexyl furan-2-carboxylate is through the esterification of 2-furoic acid with cyclohexanol (B46403). The synthesis of more complex derivatives can involve multi-step reaction sequences. For example, the synthesis of (E)-3-furan-2-yl acrylohydrazide derivatives starts from furan-2-carbaldehyde and proceeds through a three-step process involving a Wittig reaction and subsequent reaction with hydrazine (B178648) monohydrate. peerj.com
A variety of synthetic techniques can be employed, including:
One-pot synthesis: This method, where multiple reaction steps are carried out in a single vessel, is efficient and reduces the need for intermediate purification steps, often leading to higher product yields. mdpi.com
Catalytic reactions: The use of catalysts can facilitate reactions that would otherwise be difficult or inefficient. For instance, gold nanoparticles supported on TiO2 have been used to catalyze the cycloisomerization of conjugated allenones into furans. organic-chemistry.org
Development of Sustainable and Green Chemistry Methodologies for Production
The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com For the production of this compound and its derivatives, this involves developing more sustainable and environmentally friendly synthetic methods. mdpi.comrsc.org
Green Chemistry Approaches:
Several green chemistry strategies can be applied to the synthesis of furan-based compounds:
Use of Renewable Feedstocks: Furfural (B47365), a key precursor to furan-2-carboxylic acid, can be derived from lignocellulosic biomass, a renewable resource. mdpi.com This bio-based approach reduces reliance on fossil fuels. mdpi.comacs.org
Energy-Efficient Reaction Conditions: Microwave irradiation and ultrasonication are techniques that can accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. mdpi.com
Safer Solvents and Catalysts: The use of environmentally benign solvents and catalysts is a core principle of green chemistry. mdpi.com Research into catalysts for furan synthesis includes the use of iron(III) chloride for Paal-Knorr pyrrole (B145914) condensation in water and copper-catalyzed aerobic oxidative coupling. organic-chemistry.org
One-Pot Synthesis: As mentioned previously, one-pot synthesis methods are considered a green protocol as they simplify processes and reduce waste. mdpi.com A one-pot method for synthesizing hept-6-en-1-yl furan-2-carboxylate from furfural has been developed, demonstrating the potential for greener production of furan esters. mdpi.com
| Green Chemistry Principle | Application in Furan Ester Synthesis | Reference |
| Use of Renewable Feedstocks | Deriving furfural from lignocellulosic biomass. | mdpi.comacs.org |
| Energy Efficiency | Employing microwave irradiation and ultrasonication. | mdpi.com |
| Safer Solvents/Catalysts | Utilizing water as a solvent and iron(III) chloride as a catalyst. | organic-chemistry.org |
| Process Simplification | Implementing one-pot synthesis to reduce steps and waste. | mdpi.com |
Exploration in Advanced Materials Science (e.g., as Precursors for Specialty Polymers or Additives)
The furan ring in this compound offers unique chemical properties that make it a candidate for applications in advanced materials science. evitachem.com This includes its potential use as a precursor for specialty polymers or as an additive to modify the properties of existing materials. drugdesign.orgmpg.de
Precursor for Specialty Polymers:
2,5-Furandicarboxylic acid (FDCA), a related furan derivative, is a prominent bio-based monomer used in the synthesis of polyesters and polyamides. acs.org The structural similarity of this compound suggests its potential as a monomer or a modifying agent in polymerization reactions. The development of polymers from bio-based sources is a significant area of research aimed at creating more sustainable materials. acs.org For instance, polyethylene (B3416737) furanoate (PEF), a bio-based polymer with properties comparable to petroleum-based PET, is derived from FDCA. acs.org
Additive in Materials:
Furan-based compounds can be used as additives to enhance the properties of various materials. For example, 2-methyltetrahydrofuran (B130290) (2-MTHF), derived from biomass, has been approved as a gasoline additive. mpg.de The specific properties of this compound, such as its potential to influence polarity or thermal stability, could make it a useful additive in various polymer formulations.
Investigation of Catalytic Roles in Organic Synthesis
While this compound itself is not typically a catalyst, the furan moiety is a key component in various catalytic systems and reactions. rsc.org Research in this area could explore how derivatives of this compound might be designed to act as ligands for metal catalysts or to participate in organocatalysis.
Furan Derivatives in Catalysis:
Ligand Synthesis: The furan ring can be incorporated into more complex molecules that act as ligands for transition metal catalysts. These catalysts can be used in a wide range of organic reactions, such as cross-coupling reactions.
Organocatalysis: Furan derivatives can be used as organocatalysts, which are small organic molecules that can catalyze chemical reactions.
Catalytic Conversion: The catalytic conversion of biomass-derived furan compounds into higher-value chemicals is a major area of research. nih.gov For example, the cross-ketonization of methyl 2-furoate with carboxylic acids over a ZrO2 catalyst has been used to synthesize acyl furans. rsc.org
Structure-Activity Relationship (SAR) Studies in Academic Contexts for Molecular Interaction Optimization
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity or other functional properties. gardp.org For this compound, SAR studies would involve synthesizing a series of analogues with systematic structural modifications and evaluating their effects on a specific activity. drugdesign.org
Principles of SAR Studies:
SAR studies aim to identify the key structural features (pharmacophores) responsible for a molecule's activity. gardp.org This information is then used to design new molecules with enhanced properties. gardp.org
Key Areas for SAR Investigation:
The role of the furan oxygen: The oxygen atom in the furan ring can participate in hydrogen bonding, which may be crucial for interactions with biological targets or other molecules.
The influence of the cyclohexyl group: The size, shape, and hydrophobicity of the cyclohexyl group can significantly impact how the molecule fits into a binding site or interacts with a material's surface.
The importance of the ester linkage: The ester group contributes to the molecule's polarity and can also be a site for hydrogen bonding.
By systematically varying these structural elements, researchers can build a comprehensive understanding of the SAR for this class of compounds. drugdesign.org For example, studies on other heterocyclic compounds have shown that the presence of electron-withdrawing groups or specific side chains can significantly influence their biological activity. mdpi.comrsc.org
Integration into Biomass Conversion Strategies and Bio-based Chemical Production
The production of this compound can be integrated into broader biomass conversion strategies, contributing to the development of a more sustainable chemical industry. chemarkconsulting.net Biomass, particularly lignocellulosic biomass, is a rich source of platform chemicals that can be converted into a wide array of value-added products. nih.gov
Biorefinery Concepts:
In a biorefinery, biomass is processed to produce fuels, chemicals, and materials. Furfural, derived from the pentose (B10789219) sugars in hemicellulose, is a key platform chemical in this context. ieabioenergy.com
Conversion Pathways:
Biomass to Furfural: Hemicellulose from biomass is hydrolyzed and then dehydrated to produce furfural. ieabioenergy.com
Furfural to 2-Furoic Acid: Furfural can be oxidized to 2-furoic acid. mdpi.com
2-Furoic Acid to this compound: 2-furoic acid can then be esterified with cyclohexanol to produce the target compound.
This pathway represents a renewable route to this compound, reducing the reliance on petrochemical feedstocks. The development of efficient catalytic systems for each of these steps is essential for the economic viability of such a process. d-nb.info Research into the reductive conversion of furan carboxylic acids and the catalytic oxidation of furfural to maleic acid highlights the ongoing efforts to develop efficient biomass conversion technologies. d-nb.infoacs.org
Q & A
Q. What are the standard methods for synthesizing cyclohexyl furan-2-carboxylate with high purity?
this compound is typically synthesized via esterification of furan-2-carboxylic acid (2-FA) with cyclohexanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key steps include:
- Reaction conditions : Elevated temperatures (80–120°C) and inert atmosphere to prevent side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.
- Characterization : Confirm purity via ¹H/¹³C NMR (peaks at δ ~6.5–7.5 ppm for furan protons, δ ~4.5–5.0 ppm for ester oxygen linkage) and GC-MS (molecular ion at m/z 194) .
Q. How can researchers ensure the stability of this compound during storage and experimentation?
Stability is influenced by:
- Storage : Anhydrous conditions (desiccator with silica gel) at 2–8°C to prevent hydrolysis.
- Light sensitivity : Use amber vials to avoid photodegradation of the furan ring.
- Solvent compatibility : Avoid polar protic solvents (e.g., water, methanol) that may hydrolyze the ester bond. Preliminary stability assays via HPLC (C18 column, acetonitrile/water mobile phase) are recommended .
Q. What safety protocols are critical when handling this compound in the lab?
While toxicity data for this compound are limited, analogous furan derivatives require:
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- First aid : For accidental exposure, rinse affected areas with water and consult a physician. Documented safety data sheets for structurally similar compounds (e.g., cyclohexane derivatives) should guide risk assessments .
Advanced Research Questions
Q. How do catalytic systems influence the selectivity of this compound synthesis?
Catalyst choice impacts reaction pathways:
- Acid vs. base catalysis : Sulfuric acid promotes esterification but may cause furan ring sulfonation. Base catalysts (e.g., Cs₂CO₃/K₂CO₃ mixtures) enhance regioselectivity in carboxylation reactions by deprotonating the 5th position of the furan ring, as observed in molten salt systems at 260°C .
- Side reactions : Monitor for byproducts like acetate or malonate using GC-MS or LC-QTOF.
Q. What computational methods can predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) are used to:
Q. How can researchers address contradictory data on the environmental persistence of this compound?
Conflicting reports on biodegradability require:
- Standardized assays : OECD 301F (ready biodegradability) or ISO 14593 (CO₂ evolution test).
- Ecotoxicology : Daphnia magna acute toxicity tests (EC₅₀) and algae growth inhibition studies.
- Soil mobility : Column leaching experiments with HPLC quantification of compound residues .
Q. What strategies improve the yield of this compound in continuous flow reactors?
Flow chemistry offers advantages over batch processes:
- Residence time optimization : Short reaction times (~10–30 minutes) at 120°C reduce thermal degradation.
- In-line monitoring : Use FTIR or Raman spectroscopy to track esterification progress.
- Catalyst immobilization : Solid acid catalysts (e.g., sulfonated silica) enhance reusability and reduce waste .
Methodological Tools and Data Analysis
Q. Which analytical techniques resolve structural ambiguities in this compound derivatives?
- 2D NMR : HSQC and HMBC correlations confirm ester linkage and substituent positions.
- X-ray crystallography : For crystalline derivatives, resolve bond angles and spatial arrangement.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₁H₁₄O₃) with <2 ppm error .
Q. How do substituents on the furan ring alter the compound’s bioactivity or reactivity?
- Electron-withdrawing groups (e.g., nitro at position 5): Increase electrophilicity, enhancing reactivity in nucleophilic substitutions.
- Steric effects : Bulky groups (e.g., cyclohexyl) reduce enzymatic hydrolysis rates, as shown in microbial degradation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
